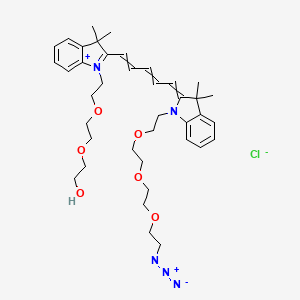

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5

Description

Evolution of Fluorescent Probes for Interrogating Biological Systems

The history of fluorescent probes is marked by a progressive increase in sophistication. Early efforts involved the use of simple organic dyes that could stain cellular components non-specifically. bilkent.edu.tr A significant leap forward came with the discovery and development of the Green Fluorescent Protein (GFP), which allowed for the genetic tagging of specific proteins. labome.comuwec.edu This revolutionized live-cell imaging by enabling the visualization of protein localization and dynamics in real-time. mdpi.com

Subsequent research has focused on creating a diverse toolbox of synthetic fluorescent probes with tailored properties. nih.govdntb.gov.ua These small-molecule probes offer advantages such as smaller size, which can reduce steric hindrance, and the potential for a wider range of fluorescent colors and photophysical properties. uwec.edu The evolution continues with the development of probes that can respond to specific physiological conditions or enzymatic activities, providing dynamic information about the cellular environment. nih.govdntb.gov.ua

Strategic Design Principles for Multifunctional Bioconjugation Reagents

Multifunctional bioconjugation reagents are engineered molecules that can covalently link two or more biomolecules, at least one of which is a biomolecule. thermofisher.com The design of these reagents is a strategic process that considers several key principles to ensure their efficacy and versatility. nih.govrsc.org

A primary consideration is chemical specificity , where the reagent has reactive groups that target specific functional groups on the biomolecules, such as primary amines or sulfhydryls. thermofisher.com The choice of reactive groups determines the conditions under which the conjugation reaction will occur. nih.gov Another critical principle is the incorporation of spacers or linkers , such as polyethylene (B3416737) glycol (PEG), which can enhance solubility, reduce non-specific interactions, and provide spatial separation between the conjugated molecules. nih.gov Furthermore, the design may include cleavable or non-cleavable linkages, allowing for either the permanent or reversible labeling of biomolecules. nih.govresearchgate.net

Table 1: Key Design Considerations for Multifunctional Bioconjugation Reagents

| Design Principle | Description | Example Application |

|---|---|---|

| Chemical Specificity | Reactive ends target specific functional groups (e.g., amines, sulfhydryls) on biomolecules. | Labeling a specific protein in a complex mixture. |

| Linker/Spacer Arm | A chemical bridge connecting the reactive groups, which can vary in length and composition (e.g., PEG). | Improving the solubility and reducing aggregation of a labeled antibody. |

| Functionality | The number of reactive groups on the reagent (e.g., homobifunctional with two identical groups, heterobifunctional with two different groups). | Crosslinking two different proteins to study their interaction. |

| Cleavability | The linker can be designed to be cleaved under specific conditions (e.g., by reduction or enzymatic activity). | Releasing a drug from an antibody-drug conjugate at a target site. |

The Significance of Orthogonal Reactivity in Contemporary Chemical Biology Tools

Orthogonal reactivity refers to chemical reactions that can occur in the same system without interfering with one another or with native biochemical processes. wikipedia.orgescholarship.org This concept, central to bioorthogonal chemistry, has been transformative for chemical biology. acs.orgbohrium.com It allows for the precise and selective labeling of multiple biomolecules simultaneously within a complex cellular environment. bohrium.comnih.gov

The power of orthogonal chemistry lies in its ability to introduce abiotic functional groups, or "chemical reporters," into biomolecules, which can then be specifically targeted by a probe with a complementary reactive group. wikipedia.orgnih.gov A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These reactions are highly specific and can proceed under physiological conditions, making them ideal for live-cell imaging and other in vivo applications. acs.orgnih.gov The azide (B81097) group, being small, stable, and biologically inert, is a widely used bioorthogonal reporter. nih.govbroadpharm.com

Role of Cyanine (B1664457) Dyes in Enabling Advanced Molecular Imaging Methodologies

Cyanine dyes are a class of synthetic fluorophores that have become instrumental in advanced molecular imaging due to their exceptional optical properties. nih.govcreative-diagnostics.com They are characterized by high molar extinction coefficients, strong fluorescence, and good photostability. nih.gov A key advantage of cyanine dyes is the ability to tune their absorption and emission wavelengths across the visible and near-infrared (NIR) spectrum by modifying their chemical structure. axispharm.comtaylorandfrancis.com

Dyes that fluoresce in the far-red and NIR regions, such as Cy5 and Cy7, are particularly valuable for in vivo imaging. creative-diagnostics.comaxispharm.comtaylorandfrancis.com Light in this spectral range experiences less absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio. nih.govmdpi.com Cyanine dyes are widely used to label proteins, nucleic acids, and other biomolecules for applications ranging from fluorescence microscopy and flow cytometry to in vivo imaging of disease processes. axispharm.com

Table 2: Properties of Common Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |

|---|---|---|---|

| Cy3 | ~550 | ~570 | Two-color detection (with Cy5), microarray analysis |

| Cy5 | ~649 | ~667 | Fluorescence microscopy, in vivo imaging, FRET |

| Cy7 | ~750 | ~776 | In vivo imaging, deep-tissue imaging |

Overview of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 within the Landscape of Multi-Functional Fluorophores

This compound is a prime example of a modern, multi-functional fluorescent probe that embodies the design principles discussed above. smolecule.comcd-bioparticles.net This compound integrates a Cy5 core, providing the desirable far-red fluorescence, with two distinct functional arms. broadpharm.com

One arm features a terminal azide (N₃) group, a key component for bioorthogonal chemistry. smolecule.comcd-bioparticles.net This azide allows the probe to be specifically conjugated to biomolecules that have been modified with a complementary alkyne group, via click chemistry. broadpharm.combroadpharm.com The other arm terminates in a hydroxyl (-OH) group, which provides a site for further chemical modification, adding to the molecule's versatility. smolecule.com

The inclusion of two polyethylene glycol (PEG) spacers (PEG2 and PEG3) enhances the hydrophilic nature of the molecule. smolecule.comcd-bioparticles.netxinyanbm.com This increased water solubility is crucial for its use in aqueous biological environments, as it helps to prevent aggregation and non-specific binding. broadpharm.com The combination of a bright, photostable fluorophore with orthogonal and versatile chemical handles makes this compound a powerful tool for a wide range of applications in molecular imaging and chemical biology.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₅₄ClN₅O₆ | broadpharm.com |

| Molecular Weight | 724.3 g/mol | broadpharm.com |

| Excitation Maximum (λex) | 649 nm | cd-bioparticles.netbroadpharm.com |

| Emission Maximum (λem) | 667 nm | cd-bioparticles.netbroadpharm.com |

| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | broadpharm.com |

| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |

An in-depth examination of the synthetic methodologies and precursor chemistry is essential for understanding the production of this compound, a complex fluorescent probe. This article details the strategic chemical processes involved in its creation, from the foundational design to the final purification and characterization.

Properties

Molecular Formula |

C39H54ClN5O6 |

|---|---|

Molecular Weight |

724.3 g/mol |

IUPAC Name |

2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |

InChI |

InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XDWWTFOMGZZKBB-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-] |

Origin of Product |

United States |

Mechanistic Principles of Orthogonal Bioconjugation and Chemical Reactivity

Azide-Alkyne Cycloaddition (Click Chemistry) in the Context of Probe Derivatization

The azide (B81097) group is a key component for modern bioconjugation, primarily utilized in azide-alkyne cycloaddition reactions, commonly referred to as click chemistry. broadpharm.com These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes. nih.gov The reaction forms a stable triazole ring, covalently linking the Cy5 probe to a molecule bearing an alkyne group. nih.govresearchgate.net This approach is widely used for the fluorescent labeling of biomolecules such as proteins, nucleic acids, and glycans. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry. rsc.org This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, yielding exclusively the 1,4-disubstituted triazole isomer. nih.govnih.gov The reaction is robust, high-yielding, and tolerant of a wide range of functional groups and solvents, including water. researchgate.netrsc.org

In the context of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5, the azide moiety can react with an alkyne-functionalized target molecule in the presence of a Cu(I) source. medchemexpress.com The copper catalyst coordinates to the alkyne, facilitating the reaction with the azide on the probe. nih.gov This method is frequently employed for labeling biomolecules in vitro. nih.gov However, the cytotoxicity of copper has limited its application in living cells, although ligands have been developed to mitigate this issue and protect the catalyst. researchgate.netnih.gov

| Feature | Description | Relevance to Probe Derivatization |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | Forms a stable five-membered triazole ring. |

| Catalyst | Copper(I) | Accelerates the reaction rate significantly and ensures regioselectivity. nih.gov |

| Reactants | Terminal Alkyne and Azide | The probe provides the azide; the target molecule must contain an alkyne. |

| Product | 1,4-disubstituted 1,2,3-triazole | Results in a single, stable, and biologically inert linkage. nih.gov |

| Conditions | Mild, often aqueous environments | Compatible with sensitive biological molecules. rsc.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Conjugation

To circumvent the potential toxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst. Instead, it relies on the high ring strain of a cyclooctyne (B158145) derivative to drive the reaction forward. magtech.com.cn When the azide group of the Cy5 probe reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), it undergoes a cycloaddition to form a stable triazole linkage. broadpharm.comnih.gov

SPAAC is a powerful tool for in vivo imaging and labeling because it is bioorthogonal and proceeds at physiological temperatures and pH without the need for accessory reagents. nih.gov The kinetics of SPAAC are generally slower than CuAAC, but the development of increasingly reactive, yet stable, strained alkynes has made it a highly effective and widely used technique for live-cell applications. magtech.com.cnnih.gov

| Strained Alkyne | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity, moderate stability, hydrophobic. broadpharm.com |

| Bicyclo[6.1.0]nonyne | BCN | Good balance of reactivity and stability, less hydrophobic than DBCO. broadpharm.com |

| Difluorinated Cyclooctyne | DIFO | Fast kinetics, good stability. nih.gov |

| Azadibenzocyclooctyne | ADIBO | Very high reaction rates, suitable for rapid labeling. nih.gov |

Hydroxyl Group Reactivity for Ancillary Conjugation Pathways

The terminal hydroxyl (-OH) group on the PEG2 linker provides a secondary site for conjugation through established alcohol chemistry. nih.govbiosyn.com This functional group is less reactive than the azide under click chemistry conditions, allowing for orthogonal derivatization. The hydroxyl group can be targeted to introduce additional functionalities or to attach the probe to surfaces or molecules that lack an alkyne group. nih.gov

Esterification and Etherification Strategies

Esterification is a common method for modifying hydroxyl groups. The -OH group on the Cy5 probe can react with a carboxylic acid (or its activated derivative, such as an acid chloride or NHS ester) to form a stable ester linkage. tandfonline.com This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.com Esterification of PEG hydroxyls is a well-documented strategy for linking them to various molecules. researchgate.netacs.orgaip.org

Etherification offers another route to form a more stable C-O-C ether linkage, which is generally more resistant to hydrolysis than an ester bond. This can be achieved through reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. While common in organic synthesis, its application in bioconjugation requires careful consideration of reaction conditions to avoid denaturing target biomolecules.

Urethane (B1682113) and Carbamic Acid Linkage Formation

The hydroxyl group can react with isocyanates (-NCO) to form a highly stable urethane (also known as carbamate) linkage. essentialchemicalindustry.orgl-i.co.uk This reaction is typically rapid and efficient, proceeding without the need for a catalyst. l-i.co.ukacs.org The resulting urethane bond is very stable under a wide range of physiological conditions. wernerblank.com This chemistry is foundational to the synthesis of polyurethanes but is also harnessed for bioconjugation when a robust linkage is required. essentialchemicalindustry.orgacs.org The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. acs.org

Influence of Polyethylene (B3416737) Glycol (PEG) Linkers on Reaction Kinetics and Efficiency

The primary function of PEG linkers in bioconjugation reagents is to impart hydrophilicity. precisepeg.com The Cy5 dye is relatively hydrophobic, and the biomolecules to which it is conjugated may also have limited solubility in aqueous buffers common for bioconjugation reactions. The PEG chains, with their repeating ether units, are highly hydrophilic and help to ensure that the entire molecule remains soluble in the reaction medium. acs.org This increased solubility is crucial for efficient reaction kinetics, as it prevents the aggregation of the labeling reagent and the target biomolecule, ensuring that the reactive azide group is accessible for conjugation. nih.gov Reactions performed in homogeneous solutions proceed more rapidly and with higher efficiency than those in which reactants are poorly solvated or aggregated.

Furthermore, PEG linkers provide a flexible spacer arm that separates the reactive azide moiety from the bulky Cy5 fluorophore. This separation is critical for minimizing steric hindrance, which can significantly impede the approach of the azide to its reaction partner (e.g., an alkyne in a click chemistry reaction). precisepeg.comnih.gov Without adequate spacing, the large, rigid structure of the cyanine (B1664457) dye could sterically shield the azide group, leading to slower reaction rates and reduced conjugation efficiency. The combined length of the PEG2 and PEG3 linkers provides sufficient distance and rotational freedom to orient the azide group favorably for reaction, independent of the spatial orientation of the Cy5 core.

The table below summarizes the general influence of PEG linkers on key parameters in bioconjugation reactions.

| Parameter | Influence of PEG Linker | Rationale |

| Solubility | Increased | The hydrophilic nature of the ethylene (B1197577) glycol repeats enhances the solubility of hydrophobic molecules in aqueous buffers. precisepeg.com |

| Steric Hindrance | Decreased | Acts as a flexible spacer, physically separating the reactive group from bulky moieties, thereby improving accessibility. nih.gov |

| Reaction Kinetics | Generally Accelerated | Improved solubility and reduced steric hindrance lead to more frequent and successful molecular collisions between reactive partners. |

| Product Aggregation | Decreased | The hydrophilic PEG chains create a hydration shell that can prevent the aggregation of the labeled biomolecule. acs.orgnih.gov |

| Overall Efficiency/Yield | Increased | A combination of the above factors results in a more complete and efficient reaction, leading to higher yields of the desired conjugate. wikipedia.orgpcbiochemres.com |

In the specific case of this compound, each component of the molecule has a defined role that contributes to the efficiency of the bioconjugation process. The azide group is the bioorthogonal reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These reactions are known for their high efficiency, selectivity, and rapid kinetics under mild, aqueous conditions. pcbiochemres.comacs.org The PEG linkers ensure that the conditions for these efficient reactions are met by optimizing the physical properties of the fluorescent probe. The terminal hydroxyl group on the PEG2 chain can also improve aqueous solubility.

The functional contributions of each moiety within the this compound structure are detailed in the following table.

| Moiety | Chemical Group | Primary Function in Bioconjugation |

| N'-(azide-PEG3)- | Azide (-N₃) | Bioorthogonal reactive group for "click chemistry" ligation. nih.gov |

| PEG3 Linker | Provides a hydrophilic spacer to increase solubility and reduce steric hindrance. precisepeg.com | |

| -Cy5 | Cyanine 5 | Fluorescent reporter for detection and imaging. |

| N-(hydroxy-PEG2)- | PEG2 Linker | Provides additional spacing and hydrophilicity. |

| Hydroxyl (-OH) | Enhances aqueous solubility. |

Advanced Applications in Molecular and Cellular Research

Bioconjugation Strategies for Fluorescent Labeling of Biomolecules and Materials

The distinct chemical functionalities of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 make it a powerful reagent for the fluorescent labeling of a diverse range of biomolecules and materials. The azide (B81097) group allows for targeted conjugation to alkyne-modified targets via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), while the hydroxyl group can be derivatized for other conjugation chemistries.

Protein and Peptide Labeling for Immunofluorescence and Western Blotting

In the realm of proteomics, the precise and efficient fluorescent labeling of proteins and peptides is paramount for their detection and quantification. This compound can be employed to label proteins and peptides that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This bioorthogonal labeling strategy is highly specific and avoids the potential for cross-reactivity associated with traditional amine-reactive dyes. thermofisher.com

For immunofluorescence applications, an alkyne-modified antibody can be conjugated with this compound. This allows for the highly specific visualization of target proteins in fixed or live cells, with the near-infrared fluorescence of Cy5 providing deep tissue penetration and minimal autofluorescence. Similarly, in Western blotting, this compound can be used to detect alkyne-modified proteins on a membrane, offering a sensitive and quantitative alternative to traditional chemiluminescent or colorimetric detection methods.

| Application | Labeling Strategy | Key Advantages |

|---|---|---|

| Immunofluorescence | Click chemistry conjugation to alkyne-modified antibodies | High specificity, low background, near-infrared detection |

| Western Blotting | Detection of alkyne-modified proteins on a membrane | High sensitivity, quantitative analysis |

Nucleic Acid Labeling for Hybridization and Sensing Assays

The covalent labeling of nucleic acids with fluorescent dyes is essential for a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH), microarrays, and biosensing. nih.govmirusbio.com this compound can be used to label alkyne-modified DNA or RNA probes. This can be achieved by incorporating alkyne-containing nucleotides during enzymatic synthesis or by post-synthetic modification.

Once labeled, these fluorescent probes can be used in hybridization assays to detect specific nucleic acid sequences in cellular or tissue samples. The bright and photostable fluorescence of Cy5 allows for sensitive detection of low-abundance targets. In the context of nucleic acid-based biosensors, the conjugation of this dye can be designed to produce a fluorescence signal change upon target binding, enabling the development of "turn-on" or ratiometric sensors for specific DNA or RNA sequences.

| Assay Type | Labeling Approach | Potential Outcome |

|---|---|---|

| Fluorescence in situ Hybridization (FISH) | Labeling of alkyne-modified DNA/RNA probes | Visualization of specific nucleic acid sequences in cells/tissues |

| Nucleic Acid Biosensors | Conjugation to a sensing probe | Signal generation upon target binding |

Liposome and Nanoparticle Surface Functionalization

The surface functionalization of liposomes and nanoparticles is a critical step in the development of targeted drug delivery and imaging agents. nih.govmonash.edu The PEG chains of this compound can be incorporated into the lipid bilayer of liposomes or conjugated to the surface of nanoparticles. This PEGylation strategy serves to increase the circulation half-life of the nanoparticles by reducing uptake by the reticuloendothelial system. nih.gov

The terminal azide group provides a handle for the subsequent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, that have been modified with a complementary alkyne group. This allows for the creation of actively targeted nanocarriers that can specifically bind to and be internalized by cells of interest. The embedded Cy5 fluorophore enables the tracking and visualization of these nanoparticles in vitro and in vivo. A study on azide-functionalized liposomes demonstrated successful conjugation with a DBCO-Cy5 dye, confirming the feasibility of this "click" chemistry approach for surface functionalization. monash.edu

Design and Implementation in Targeted Molecular Probes

The unique combination of a fluorophore, PEG linkers, and reactive functional groups in this compound makes it an ideal building block for the design of sophisticated targeted molecular probes for imaging and sensing applications.

Receptor-Targeted Imaging Constructs

Receptor-targeted imaging probes are designed to bind to specific cell surface receptors that are overexpressed in disease states, such as cancer. By conjugating a targeting ligand to this compound, it is possible to create a probe that can selectively accumulate at the site of disease.

For example, a peptide that binds to a tumor-specific receptor can be modified with an alkyne group and then "clicked" to the azide-functionalized Cy5 compound. Upon administration, this probe would circulate in the body and bind to tumor cells expressing the target receptor. The near-infrared fluorescence of Cy5 would then allow for the non-invasive imaging of the tumor, providing valuable diagnostic information. Research on PSMA-targeted nanoplexes for prostate cancer has demonstrated the utility of Cy5-labeled constructs for in vivo imaging. mdpi.com

Enzyme-Activatable Fluorescent Probes

Enzyme-activatable probes are designed to be in a non-fluorescent or "quenched" state until they are acted upon by a specific enzyme. rsc.orgnih.govrsc.org This "turn-on" mechanism provides a high signal-to-background ratio, as the fluorescence is only generated in the presence of the target enzyme activity.

While specific examples using this compound are not yet prevalent, its structure is amenable to the design of such probes. For instance, a quenching moiety could be attached to the Cy5 fluorophore via an enzyme-cleavable linker. The entire construct could then be targeted to a specific cellular location using a ligand conjugated to the azide group. Upon encountering the target enzyme, the linker would be cleaved, releasing the quencher and restoring the fluorescence of Cy5. This approach could be used to image the activity of enzymes involved in various pathological processes.

Multi-Modality Probe Development Leveraging Orthogonal Functionalities

The distinct chemical properties of the azide and hydroxyl groups on this compound allow for its use in the development of multi-modality probes through orthogonal ligation strategies. nih.govnih.govnih.gov The azide group can be specifically reacted with an alkyne- or cyclooctyne-modified molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), a highly efficient and bioorthogonal reaction. mdpi.comthermofisher.com Concurrently, the terminal hydroxyl group can be functionalized through esterification or other alcohol-specific reactions, allowing for the attachment of a different molecular entity.

This orthogonal reactivity is pivotal for creating probes that can be detected by multiple imaging modalities. For instance, the azide group can be used to attach the Cy5 probe to a targeting ligand for fluorescence imaging, while the hydroxyl group can be conjugated to a chelating agent for positron emission tomography (PET) or magnetic resonance imaging (MRI). rsc.org This results in a single molecular probe capable of providing both high-sensitivity data from nuclear imaging and high-resolution optical data. nih.gov Such dual-modality probes are invaluable for correlative studies, for example, in preclinical research for tracking therapeutic agents or visualizing disease biomarkers. nih.govox.ac.uknih.gov

Table 1: Orthogonal Functionalities and Potential Conjugation Partners

| Functional Group | Reactive Partner | Conjugation Chemistry | Potential Attached Modality |

|---|---|---|---|

| Azide (-N₃) | Alkyne, Cyclooctyne (B158145) (e.g., DBCO, BCN) | Click Chemistry (CuAAC, SPAAC) | Targeting Ligand (Peptide, Antibody), PET/SPECT Chelator |

High-Resolution Microscopy and Advanced Imaging Techniques

The spectral properties of the Cy5 fluorophore within this compound make it well-suited for various high-resolution and advanced imaging techniques. Cy5 is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, which helps to minimize autofluorescence from cellular components. broadpharm.com

In confocal laser scanning microscopy (CLSM), this compound can be used to visualize the localization of target molecules within cells with high contrast and resolution. mdpi.com The azide group allows for the covalent attachment of the probe to alkyne-modified biomolecules, such as proteins or nucleic acids, enabling their specific visualization. rsc.org The hydrophilic PEG spacer enhances the water solubility of the probe and reduces non-specific binding, leading to improved signal-to-noise ratios in cellular imaging experiments. cd-bioparticles.netxinyanbm.com Studies involving the cellular uptake of Cy5-PEG-conjugated nanoparticles have demonstrated the utility of this class of probes in CLSM. researchgate.netresearchgate.net

The photophysical properties of Cy5 are amenable to super-resolution microscopy techniques that overcome the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. rsc.orgnih.gov

Stochastic Optical Reconstruction Microscopy (STORM): Cy5 is a commonly used photoswitchable dye in STORM. nih.gov In the presence of a specific imaging buffer, Cy5 can be induced to "blink," allowing for the sequential localization of individual molecules and the reconstruction of a super-resolved image. bitesizebio.comabberior.rocks The azide functionality of this compound allows it to be targeted to specific cellular components for high-density labeling, which is crucial for high-quality STORM imaging. nih.govuniversiteitleiden.nl

Photoactivated Localization Microscopy (PALM): While PALM was originally developed using photoactivatable fluorescent proteins, cyanine (B1664457) dyes like Cy5 can also be used in PALM-based approaches. fsu.edunih.gov The principles are similar to STORM, relying on the stochastic activation and localization of single fluorophores.

Stimulated Emission Depletion (STED) Microscopy: The far-red emission of Cy5 is also advantageous for STED microscopy, as it is compatible with commonly available STED laser wavelengths for efficient depletion of the fluorescence signal at the periphery of the excitation spot, leading to enhanced resolution.

Fluorescence lifetime imaging microscopy (FLIM) measures the decay rate of fluorescence, which can be sensitive to the local microenvironment of the fluorophore. The fluorescence lifetime of Cy5 can be influenced by factors such as pH, ion concentration, and binding to macromolecules. nih.govnih.gov By conjugating this compound to a specific cellular target, FLIM can be used to probe changes in the local environment of that target in response to cellular processes or external stimuli. rsc.orgadvancedsciencenews.com For instance, a change in the fluorescence lifetime of the probe upon drug binding could be used to monitor drug-target engagement within living cells. The use of far-red dyes like Cy5 in FLIM is beneficial as it reduces the interference from cellular autofluorescence, which typically has a shorter lifetime. nih.gov

Flow Cytometry and Cell Sorting Applications

This compound is a valuable reagent for flow cytometry and fluorescence-activated cell sorting (FACS). frontiersin.orgresearchgate.netyoutube.com Its azide group can be used to label specific cell populations that have been metabolically engineered to express alkyne groups on their surface. This allows for highly specific and covalent labeling of target cells. core.ac.uk

The intense fluorescence of Cy5 in the far-red spectrum allows for clear discrimination of labeled cells from unlabeled cells with minimal spectral overlap with other commonly used fluorophores like FITC and PE. This makes this compound suitable for multi-color flow cytometry experiments. Labeled cells can then be quantified or physically separated from a heterogeneous population using a cell sorter for downstream applications, such as cell culture, genomic analysis, or proteomics. researchgate.netcore.ac.uk

Table 2: Spectral Properties of this compound for Flow Cytometry

| Property | Value | Significance in Flow Cytometry |

|---|---|---|

| Excitation Maximum | ~649 nm | Compatible with standard red lasers (e.g., 633 nm, 640 nm) in flow cytometers. |

| Emission Maximum | ~667 nm | Emits in the far-red region, minimizing spectral overlap with other fluorophores. |

Biosensing and In Vitro Diagnostic Assay Development

The combination of a bright fluorophore and a versatile bioorthogonal handle makes this compound a powerful tool for the development of biosensors and in vitro diagnostic assays. nih.govresearchgate.netnih.gov The azide group enables the straightforward immobilization of the probe onto alkyne-functionalized surfaces, such as microarrays, nanoparticles, or sensor chips.

For example, in a sandwich immunoassay, an alkyne-modified capture antibody could be immobilized on a surface, and after binding of the target analyte, a detection antibody labeled with this compound via click chemistry could be introduced. The resulting fluorescence signal would be proportional to the amount of analyte present. The high quantum yield of Cy5 ensures sensitive detection, which is critical for identifying low-abundance biomarkers in clinical samples. nih.govresearchgate.net

Furthermore, the principles of fluorescence quenching and dequenching can be employed to create "turn-on" biosensors. For instance, the probe could be part of a system where its fluorescence is initially quenched, and upon interaction with the target analyte, a conformational change or enzymatic cleavage event leads to a restoration of fluorescence.

Methodological Considerations and Experimental Design for Application

Strategies for Mitigating Non-Specific Binding and Interactions

Non-specific binding of the fluorescent probe to surfaces or to biomolecules other than the intended target can be a significant source of background signal, reducing the signal-to-noise ratio of the experiment. Several strategies can be employed to mitigate this issue.

The inclusion of polyethylene (B3416737) glycol (PEG) linkers in the probe's structure, such as the PEG2 and PEG3 chains in "N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5", is a primary strategy to reduce non-specific interactions. PEG is hydrophilic and creates a hydration layer that can prevent the "sticky" cyanine (B1664457) dye from interacting non-specifically with proteins and other surfaces researchgate.netnih.gov. Studies have shown that PEGylation can effectively block interactions that lead to probe retention and reduce non-specific binding to cells nih.gov.

Other common methods to minimize non-specific binding include:

Blocking Agents: After immobilization of the target, surfaces can be treated with blocking agents like bovine serum albumin (BSA) or gelatin to occupy non-specific binding sites biotium.com.

Washing Steps: Thorough washing with a buffered saline solution containing a mild non-ionic surfactant (e.g., Tween-20) after the labeling reaction is crucial to remove unbound probes thermofisher.com.

Adjusting Ionic Strength: Increasing the salt concentration in buffers can help to disrupt non-specific electrostatic interactions mdpi.com.

Use of Additives: Phosphorothioate oligodeoxynucleotides (PS-ODN) have been shown to suppress the non-specific binding of Cy5-labeled ligands to certain cell types, such as monocytes that express Fc receptors google.com.

Quantitative Assessment of Labeling Efficiency and Conjugate Purity

After the labeling reaction, it is essential to quantify the efficiency of the conjugation and to purify the labeled product from excess, unreacted dye.

Assessment of Labeling Efficiency: The degree of labeling (DOL), or the average number of dye molecules per target biomolecule, can be determined spectrophotometrically. This is done by measuring the absorbance of the conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the Cy5 dye (around 650 nm). The concentrations of the protein and the dye can then be calculated using the Beer-Lambert law, and the DOL is the molar ratio of the dye to the protein. A correction factor is needed for the absorbance of the dye at 280 nm.

Purification of the Conjugate: Several methods are available to separate the labeled conjugate from free dye:

Size-Exclusion Chromatography (SEC): This is a common method that separates molecules based on their size. The larger conjugate will elute before the smaller, unreacted dye molecule .

Dialysis: For large biomolecules like proteins, dialysis against a suitable buffer can effectively remove small, unreacted dye molecules. However, this method can be slow lumiprobe.com.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be an effective method for purifying dye-labeled molecules, especially for smaller biomolecules like peptides or nucleic acids, as it separates based on size and charge nih.gov.

Chromatography: Other chromatographic techniques such as affinity chromatography, ion-exchange chromatography (AEX/CEX), or reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed for purification, depending on the properties of the target molecule cellmosaic.com.

Photophysical Stability and Photobleaching Mitigation Strategies for Cy5-Based Probes

A significant limitation of fluorescent dyes, including Cy5, is photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light thermofisher.com. This leads to a decrease in fluorescence intensity over time and can compromise quantitative measurements and long-term imaging experiments.

Several strategies can be employed to mitigate photobleaching:

Minimize Exposure: The most straightforward approach is to limit the sample's exposure to high-intensity excitation light by using neutral density filters, reducing laser power, and minimizing exposure times thermofisher.com.

Use of Antifade Reagents: Mounting media containing antifade reagents can significantly reduce photobleaching. These reagents often work by scavenging free radicals and reactive oxygen species that are major contributors to photobleaching emsdiasum.comkeyence.com. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and commercial formulations like VECTASHIELD® and ProLong™.

Oxygen Scavenging Systems: Removing molecular oxygen from the imaging buffer can dramatically increase the photostability of cyanine dyes. Glucose oxidase and catalase (GOC) or protocatechuate-3,4-dioxygenase (PCD) are commonly used enzymatic oxygen scavenging systems nih.govnih.gov.

Triplet State Quenchers (TSQs): Photobleaching often proceeds through the long-lived triplet state of the fluorophore. TSQs like Trolox, cyclooctatetraene (COT), and 4-nitrobenzyl alcohol (NBA) can depopulate this reactive state, thereby enhancing photostability nih.govresearchgate.net. Covalently linking a TSQ directly to the fluorophore has been shown to be a particularly effective strategy nih.govresearchgate.net.

| Mitigation Strategy | Mechanism of Action | Example Components |

| Antifade Mountants | Scavenge free radicals | PPD, NPG, Glycerol/PBS solutions emsdiasum.com |

| Oxygen Scavengers | Remove molecular oxygen from the medium | Glucose oxidase/catalase, PCD/PCA nih.govnih.gov |

| Triplet State Quenchers | Depopulate the reactive triplet state | Trolox, Cyclooctatetraene (COT) nih.govresearchgate.net |

| Instrumental Control | Reduce photon dose to the sample | Lower laser power, shorter exposure times thermofisher.com |

This interactive table summarizes common strategies to combat the photobleaching of Cy5-based probes.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The robust and specific nature of click chemistry makes probes like "this compound" well-suited for high-throughput screening (HTS) and automated synthesis applications.

High-Throughput Screening: Fluorescence-based assays are dominant in HTS due to their high sensitivity and operational simplicity nih.gov. The azide (B81097) functionality of the probe allows for its use in assays where a target molecule, modified with an alkyne, is to be detected or quantified in a large number of samples. For example, a library of compounds could be screened for their ability to bind to an alkyne-modified protein, with subsequent labeling with the azide-Cy5 probe and fluorescence readout indicating a binding event. The development of laboratory robotics that automate sample preparation, handling, and data analysis facilitates the use of such probes in HTS to address complex biological questions protocols.io.

Automated Synthesis: The modular nature of the probe, consisting of a dye, PEG linkers, and a reactive group, is amenable to automated synthesis platforms. Automated solid-phase synthesis methods have been developed for the cost-effective production of monodisperse PEGs, which are key components of such probes researchgate.net. Furthermore, automated platforms utilizing microreactor technologies can enable the rapid and scalable synthesis of fluorescent probes while maintaining high quality and consistency, which is crucial for transitioning from laboratory-scale experiments to larger-scale production ctfassets.net.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Multifunctional Bioprobes with Enhanced Performance

The structure of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 inherently lends itself to the development of next-generation multifunctional bioprobes. Its multifunctionality arises from its distinct chemical domains: the Cy5 core provides a strong, near-infrared fluorescent signal for detection, while the azide (B81097) and hydroxyl groups offer orthogonal handles for conjugation to other molecules, such as targeting ligands (peptides, antibodies) or therapeutic agents.

Enhanced performance in bioprobes is often linked to improved signal-to-noise ratios and reduced off-target effects. The PEG linkers in this compound are crucial for achieving these goals. Research has demonstrated a "PEG-fluorochrome shielding" approach where PEGylation can enhance the quantum yield of a fluorophore while simultaneously blocking problematic interactions. researchgate.netnih.gov By forming a hydrophilic cloud around the Cy5 dye, the PEG chains can reduce nonspecific binding to proteins and cells and prevent self-quenching that occurs when probes aggregate. researchgate.netnih.gov This shielding allows the probe's targeting moiety to interact with its intended biological target with higher specificity. nih.gov

Exploration of Advanced Orthogonal Chemistries for Complex Biological Environments

The azide group on this compound is a key gateway to a suite of advanced bioorthogonal chemistries, which are reactions that can occur within living systems without interfering with native biochemical processes. nih.govui.ac.id This capability is essential for accurately labeling and tracking biomolecules in complex cellular environments. The primary azide-based bioorthogonal reactions include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and popular click chemistry reaction that forms a stable triazole linkage between an azide (on the probe) and a terminal alkyne (on a target biomolecule). rsc.orgmedchemexpress.com While robust, its requirement for a copper catalyst can be a source of cytotoxicity, necessitating the use of ligands to minimize damage to cells. rsc.org

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. medchemexpress.com The reaction kinetics of SPAAC are generally slower than CuAAC but its biocompatibility makes it highly suitable for in vivo imaging applications. researchgate.net

These chemistries allow researchers to precisely attach the Cy5 probe to proteins, glycans, lipids, or nucleic acids that have been metabolically or genetically engineered to contain a corresponding alkyne group, enabling targeted imaging within live cells and organisms. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Probe Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating the design and optimization of fluorescent probes. nih.gov Instead of relying solely on empirical knowledge and iterative synthesis, researchers can now employ advanced algorithms to predict the properties of novel chemical structures. nih.govrsc.org

For a probe like this compound, AI can contribute in several ways:

Predictive Modeling: Deep learning models can be trained on large datasets of known fluorophores to predict the excitation/emission spectra, quantum yield, and photostability of new designs with high accuracy. rsc.org This allows for the in silico screening of thousands of potential Cy5 derivatives before committing to costly and time-consuming chemical synthesis.

Property Optimization: ML algorithms can identify the key molecular features that govern a probe's performance, such as cell permeability or targeting specificity. nih.govrsc.org For instance, an AI model could predict the optimal PEG linker length needed to maximize solubility while still allowing the probe to cross the cell membrane or engage with a specific subcellular structure.

Generative Design: Reinforcement learning and other generative models can propose entirely new molecular structures with enhanced properties. rsc.orgpasadenanow.com These models can explore a vast chemical space to design next-generation probes with superior brightness, photostability, and targeting capabilities, guided by the structure-activity relationships learned from existing data. bioengineer.org

Expansion into Complementary Bioimaging Modalities (e.g., Photoacoustic Imaging, Surface-Enhanced Raman Spectroscopy)

While this compound is designed as a fluorescent probe, its Cy5 core has photophysical properties that make it suitable for other advanced imaging modalities, enabling multimodal and multi-scale analysis.

Photoacoustic Imaging (PAI): PAI is a hybrid imaging technique that combines light and sound to visualize tissues with high resolution at depths of several centimeters, far beyond the reach of conventional fluorescence microscopy. ucl.ac.uk The technique relies on molecules that absorb laser light and generate an ultrasonic wave through thermoelastic expansion. mdpi.com Cyanine (B1664457) dyes, including Cy5, are excellent PAI contrast agents due to their strong absorption in the near-infrared (NIR) window, where light penetration through tissue is maximal. nih.govchemrxiv.org Therefore, this probe could be used for deep-tissue in vivo imaging of biological processes. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful analytical technique that provides a unique vibrational fingerprint of a molecule, offering high chemical specificity. The technique overcomes the inherently weak signal of Raman scattering by adsorbing the target molecule onto a plasmonic nanostructure (e.g., gold or silver nanoparticles). Cyanine dyes are known to be highly SERS-active, and the Cy5 component of the probe could serve as a SERS reporter, allowing for highly sensitive and specific detection in addition to fluorescence imaging.

Addressing Challenges in the Deployment of Complex Probes within Intricate Biological Systems

Despite the sophisticated design of probes like this compound, their successful deployment in living systems faces significant hurdles. The intracellular environment is highly crowded and compartmentalized, posing challenges for probe delivery, stability, and specificity. nih.gov

Key challenges include:

Cellular Uptake and Delivery: A primary obstacle is efficiently transporting the probe across the cell membrane to reach its intracellular target. While PEGylation improves solubility, it can also create a steric shield that hinders cellular uptake. mdpi.com The size and charge of the entire probe conjugate must be carefully optimized.

Nonspecific Binding and Background Signal: Even with PEG shielding, probes can nonspecifically adsorb to proteins or lipid membranes, leading to high background fluorescence that can obscure the true signal from the intended target. nih.gov

Stability and Biocompatibility: The probe must remain chemically stable and resist enzymatic degradation within the cell. The functional groups must not react non-specifically with the myriad of other molecules present in the cytoplasm. nih.gov

Probe-Induced Perturbation: The act of labeling a biomolecule with a probe should not alter the function or localization of that biomolecule. The size of the probe and the nature of its linker are critical considerations to minimize interference with the biological system under investigation.

Future research will focus on refining the molecular architecture of such probes—for instance, by incorporating cleavable linkers, developing activatable "turn-on" functionalities, and further optimizing the PEG chains—to overcome these challenges and enable more precise and non-invasive interrogation of biology.

Q & A

Basic: What are the recommended methods for synthesizing and purifying N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5?

Methodological Answer:

Synthesis typically involves stepwise conjugation of PEG chains and functional groups to the Cy5 fluorophore. The hydroxy-PEG2 and azide-PEG3 arms are attached via amine-reactive chemistry (e.g., NHS ester coupling). Purification is achieved using reversed-phase HPLC or size-exclusion chromatography to isolate the compound ≥95% purity . Post-synthesis, validate purity via MALDI-TOF mass spectrometry (MW: 724.3 g/mol) and confirm azide functionality via FT-IR (peak at ~2100 cm⁻¹ for N₃ stretch) .

Basic: How does the dual PEGylation (hydroxy-PEG2 and azide-PEG3) influence the compound's solubility and stability?

Methodological Answer:

The hydroxy-PEG2 enhances aqueous solubility (critical for in vitro assays), while azide-PEG3 provides steric shielding to reduce nonspecific interactions. PEG chains also improve stability against enzymatic degradation. For stability testing, use dynamic light scattering (DLS) to monitor aggregation in PBS or serum-containing buffers over 48 hours .

Intermediate: What experimental strategies are recommended for conjugating this compound to biomolecules (e.g., antibodies, peptides)?

Methodological Answer:

The azide group enables bioorthogonal "click chemistry" (e.g., CuAAC with alkyne-modified biomolecules). Optimize reaction conditions:

- Use 1 mM CuSO₄, 5 mM sodium ascorbate, and 0.1 mM THPTA ligand in PBS (pH 7.4) at 25°C for 1 hour.

- Quench excess reagents with EDTA and purify conjugates via centrifugal filtration (10 kDa MWCO). Validate conjugation efficiency via fluorescence anisotropy or SDS-PAGE with in-gel fluorescence scanning .

Intermediate: How can researchers address discrepancies in fluorescence quantum yield under varying pH conditions?

Methodological Answer:

Cy5 fluorescence is pH-sensitive due to protonation of the indole nitrogen. To resolve contradictions:

- Measure fluorescence intensity at pH 5–9 using a plate reader with excitation/emission at 649/667 nm.

- Normalize data to a pH-insensitive reference dye (e.g., Alexa Fluor 647).

- If quenching occurs at acidic pH, consider PEGylation optimization or buffer additives (e.g., 1% BSA) to shield the fluorophore .

Advanced: How can this compound be integrated into PROTAC design for targeted protein degradation?

Methodological Answer:

The azide-PEG3 arm facilitates conjugation to alkyne-functionalized E3 ligase ligands, while hydroxy-PEG2 allows linkage to target protein binders. Key steps:

Synthesize a PROTAC scaffold with a DBCO-alkyne handle.

Perform strain-promoted azide-alkyne cycloaddition (SPAAC) under copper-free conditions.

Validate ternary complex formation via fluorescence polarization and degradation efficiency via Western blotting .

Advanced: What strategies mitigate autofluorescence interference in live-cell imaging with this compound?

Methodological Answer:

Autofluorescence in the Cy5 channel (e.g., from NADH) can be minimized by:

- Using time-gated imaging to exclude short-lived background signals.

- Pre-treating cells with 1 mM ascorbic acid to reduce reactive oxygen species.

- Employing spectral unmixing algorithms to distinguish Cy5 emission from endogenous fluorophores .

Intermediate: How do PEG chain lengths (PEG2 vs. PEG3) impact cellular uptake and biodistribution in in vivo studies?

Methodological Answer:

Compare PEG2 (hydroxy) and PEG3 (azide) effects via:

- Flow cytometry to quantify cellular uptake in PEG-sensitive cell lines (e.g., HEK293).

- Intravenous administration in murine models, followed by fluorescence tomography at 0, 6, and 24 hours.

- Longer PEG3 chains typically reduce renal clearance but may increase liver accumulation .

Advanced: How can researchers resolve contradictions in FRET efficiency when using this compound as a donor/acceptor pair?

Methodological Answer:

Inconsistent FRET may arise from improper spacing or orientation. To troubleshoot:

- Calculate Förster radius (R₀) for Cy5-based pairs (typically ~5–6 nm).

- Use rigid PEG spacers (e.g., PEG3) to minimize dye-dye collisions.

- Validate FRET efficiency via lifetime decay measurements using time-correlated single-photon counting (TCSPC) .

Intermediate: What quality control assays are essential for batch-to-batch consistency in academic studies?

Methodological Answer:

- Purity: HPLC with UV-Vis detection (λ = 649 nm).

- Functionality: Click reactivity assay with DBCO-fluorophore (kinetics via stopped-flow spectroscopy).

- Fluorescence: Quantum yield measurement relative to Cy5 NHS ester standards .

Advanced: How does the hydroxy-PEG2 group influence the compound's interaction with lipid bilayers in membrane studies?

Methodological Answer:

The hydrophilic hydroxy-PEG2 reduces membrane insertion, making it suitable for surface labeling. To study interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.